An In-Depth Technical Guide to Methyl 5-Amino-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 5-Amino-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole framework is a privileged scaffold in modern medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core of numerous therapeutic agents, particularly in oncology and neurology.[1][2] Methyl 5-amino-1H-indazole-3-carboxylate is a key functionalized building block derived from this scaffold. Its strategic placement of an amino group—a potent hydrogen bond donor and site for derivatization—and a methyl ester at opposing ends of the molecule makes it an exceptionally versatile intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, and its reactivity profile, grounded in established chemical principles.
Physicochemical and Structural Properties
Methyl 5-amino-1H-indazole-3-carboxylate is a solid crystalline substance at room temperature. The core structure features an electron-donating amino group (-NH₂) at the C5 position, which significantly influences the electron density of the aromatic system, and a methyl ester group (-COOCH₃) at the C3 position, which acts as a key handle for chemical modification.
Structural Diagram
Caption: Chemical structure of Methyl 5-amino-1H-indazole-3-carboxylate.
Core Properties
A summary of the key physicochemical properties is presented below. It is critical to note that some values are predicted based on computational models due to limited experimentally derived data in public literature.
| Property | Value / Description | Source(s) |
| CAS Number | 660411-95-0 | [3] |
| Molecular Formula | C₉H₉N₃O₂ | [3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Appearance | Solid, crystalline powder. | [3] |
| Solubility | Reported to have good solubility; the amino group can improve aqueous solubility.[4] | [4] |
| Predicted Density | 1.413 g/cm³ | [3] |
| Predicted Boiling Point | 432.2 ± 25.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store at 2-8°C or -20°C, sealed from light and moisture in a dry environment. | [3] |
| InChI Key | Not readily available in cited sources. |
Synthesis and Purification
The most reliable and frequently employed synthetic route to methyl 5-amino-1H-indazole-3-carboxylate is the chemical reduction of its nitro precursor, methyl 5-nitro-1H-indazole-3-carboxylate. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-withdrawing group (-NO₂) into a strongly electron-donating one (-NH₂).
Synthesis Workflow
The overall process involves two main steps starting from the commercially available 5-nitro-1H-indazole-3-carboxylic acid: (1) Esterification of the carboxylic acid, and (2) Reduction of the nitro group.
Caption: Workflow for the synthesis of the target compound from its carboxylic acid precursor.
Detailed Experimental Protocol: Nitro Group Reduction
This protocol details the reduction of methyl 5-nitro-1H-indazole-3-carboxylate using tin(II) chloride dihydrate (SnCl₂·2H₂O).
Rationale: Tin(II) chloride is a classic and highly effective reducing agent for aromatic nitro compounds. It is cost-effective, reliable, and operates under standard reflux conditions in a protic solvent like ethanol, which is capable of dissolving the starting material and facilitating the reaction. The acidic workup ensures the product amine is protonated and soluble, allowing for the removal of tin salts, before being liberated by basification.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) and ethanol to create a ~0.2 M suspension.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup & Quenching: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.
-
Purification - Acid/Base Extraction:
-
To the residue, add ethyl acetate and stir.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the aqueous layer is basic (~8-9). This neutralizes the reaction mixture and precipitates tin salts.
-
Filter the resulting slurry through a pad of celite to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford methyl 5-amino-1H-indazole-3-carboxylate as a purified solid.
Spectral Characterization
Full experimental spectral data is not consistently available across public databases. The following table summarizes the expected characteristic signals based on the compound's structure and data from analogous indazole derivatives.[2][3]
| Technique | Expected Data / Interpretation |
| ¹H NMR | Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The -NH₂ group will cause a significant upfield shift compared to the -NO₂ precursor. Expect doublet and doublet of doublets patterns due to ortho and meta coupling. Indazole NH (δ ~12-13 ppm): A broad singlet, characteristic of the acidic indazole proton. Amine NH₂ (δ ~4-5 ppm): A broad singlet, which can exchange with D₂O. Methyl Ester CH₃ (δ ~3.9 ppm): A sharp singlet integrating to 3 protons. |
| ¹³C NMR | Carbonyl Carbon (δ ~163 ppm): The ester carbonyl will be a prominent downfield signal. Aromatic Carbons (δ 100-150 ppm): Signals corresponding to the 8 carbons of the bicyclic core. The carbon attached to the amino group (C5) will be shifted upfield. |
| IR Spectroscopy | N-H Stretch (3200-3500 cm⁻¹): Two distinct bands for the asymmetric and symmetric stretching of the primary amine (-NH₂) and a broader band for the indazole N-H. C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption characteristic of the ester carbonyl group. Aromatic C=C/C-H (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring stretches. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191.19, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₉N₃O₂. |
Chemical Reactivity and Handling
The molecule possesses three primary sites of reactivity: the 5-amino group, the indazole N1-H, and the C3-methyl ester. This multi-functional nature is precisely what makes it a valuable synthetic intermediate.
-
5-Amino Group: As a primary aromatic amine, this group readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of functional groups to build out this vector of the molecule.
-
Indazole N1-H: The indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, followed by alkylation or arylation to generate N1-substituted indazoles. This is a common strategy to block this position or introduce groups that modulate the compound's properties.
-
C3-Methyl Ester: The ester is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.[2] More importantly, it can undergo amidation by reacting with amines (often under heating or with coupling agents) to form a diverse library of indazole-3-carboxamides, a motif present in many kinase inhibitors.[1]
Reactivity Map
Caption: Key reactive sites on the methyl 5-amino-1H-indazole-3-carboxylate scaffold.
Handling and Safety
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
As with many amino-aromatic compounds, its toxicological properties are not fully characterized and it should be handled as a potentially hazardous substance.
Applications in Drug Discovery
The true value of methyl 5-amino-1H-indazole-3-carboxylate lies in its role as a scaffold for building potent and selective therapeutic agents. The indazole core is a bioisostere of purine and is known to fit into the ATP-binding pockets of many protein kinases.
-
Kinase Inhibitors: Derivatization of the 5-amino and 3-carboxamide positions has been a fruitful strategy for developing inhibitors of kinases such as FGFR, VEGFR, and PAK1, which are critical targets in cancer therapy.[1]
-
CNS Agents: The indazole scaffold is also prevalent in compounds targeting the central nervous system.[2]
-
Antiparasitic Agents: Novel 5-nitroindazole derivatives, the direct precursors to this compound, have shown potent activity against parasites like T. cruzi, the causative agent of Chagas disease.[1]
Conclusion
Methyl 5-amino-1H-indazole-3-carboxylate is more than a simple chemical; it is a strategic starting point for the synthesis of high-value, biologically active molecules. Its well-defined reactive sites, coupled with the proven biological relevance of the indazole scaffold, ensure its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this versatile building block in their scientific endeavors.
References
-
ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. Retrieved from ResearchGate website: [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from: [Link]
-
RSC Publishing. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Retrieved from: [Link]
-
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH website: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. Methyl 7-amino-1H-indazole-3-carboxylate | 660823-37-0 | Benchchem [benchchem.com]
- 4. Methyl 3-hydroxy-1H-indazole-5-carboxylate | 1082041-20-0 | Benchchem [benchchem.com]
